molecular formula C7H6ClN3 B081040 7-Chloro-1H-benzo[d]imidazol-5-amine CAS No. 10597-54-3

7-Chloro-1H-benzo[d]imidazol-5-amine

Cat. No.: B081040
CAS No.: 10597-54-3
M. Wt: 167.59 g/mol
InChI Key: KAYRYDRCKNHDLO-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Core in Medicinal Chemistry Research

The benzimidazole nucleus, a fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.govarabjchem.org The structural similarity of the benzimidazole core to naturally occurring purine (B94841) nucleotides allows it to readily interact with various enzymes and receptors within the body. arabjchem.orgbohrium.com

This versatility has led to the development of numerous commercially successful drugs containing the benzimidazole moiety. These drugs exhibit a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net The success of these established drugs continues to fuel research into novel benzimidazole derivatives, with scientists exploring how different substitutions on the core structure can fine-tune its biological activity for more targeted and effective therapies. impactfactor.orgnih.gov

The following table provides a glimpse into the diverse applications of drugs featuring the benzimidazole core:

Therapeutic ClassExample Drug(s)
AnticancerNocodazole, Pracinostat
AnthelminticAlbendazole, Flubendazole
AntiviralEnviroxine
AntiulcerLansoprazole, Omeprazole
AntibacterialRidinilazole
AntipsychoticRisperidone
BronchodilatorEtofylline

This table is for illustrative purposes and is not exhaustive.

Overview of Halogenated Benzo[d]imidazole Scaffolds in Scientific Literature

The introduction of halogen atoms, such as chlorine, fluorine, and bromine, into the benzimidazole scaffold is a common and effective strategy in medicinal chemistry to enhance the pharmacological properties of the parent compound. nih.gov Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. mdpi.com This strategic modification can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. digitellinc.com

Scientific literature is replete with examples of halogenated benzimidazole derivatives exhibiting potent biological activities. For instance, halogenated tyrosine kinase inhibitors (TKIs) have shown promise as anticancer agents. mdpi.comdigitellinc.comnih.gov The presence of halogens in these molecules can enhance their ability to inhibit key kinases involved in cancer cell proliferation and survival. nih.gov Furthermore, halogenated benzimidazoles have been investigated for their potential as antimicrobial and antifungal agents, with studies demonstrating that halogen substitution can significantly boost their efficacy. nih.gov The specific position and nature of the halogen substituent can have a profound impact on the biological activity, a key consideration in the rational design of new therapeutic agents. impactfactor.org

Scope and Research Focus on 7-Chloro-1H-benzo[d]imidazol-5-amine and its Structural Analogs

This compound represents a specific iteration of a halogenated benzimidazole, featuring a chlorine atom at the 7-position and an amine group at the 5-position. This particular arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. nih.govnih.gov The amino group provides a reactive handle for further chemical modifications, allowing for the creation of a library of derivatives for biological screening.

Research into compounds with this core structure has often focused on their potential as anticancer agents. nih.govresearchgate.net For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.gov In these studies, the benzimidazole portion of the hybrid, which can be substituted with chlorine, plays a crucial role in the observed antiproliferative activity. nih.gov

The development of structural analogs often involves modifying the substituents on the benzimidazole ring or the groups attached to the amino function. These modifications aim to optimize the compound's interaction with its biological target, thereby enhancing its therapeutic effect. The systematic exploration of these structural analogs is a key strategy in the hit-to-lead and lead optimization phases of drug discovery.

Properties

IUPAC Name

7-chloro-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYRYDRCKNHDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of the 7 Chloro 1h Benzo D Imidazol 5 Amine Scaffold

Nucleophilic Substitution Reactions on the Halogenated Benzimidazole (B57391) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. In this mechanism, a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic system; the reaction is favored on electron-deficient rings, typically those bearing strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. nih.govscispace.com

The benzimidazole core itself is an electron-rich heterocyclic system. researchgate.net For the 7-Chloro-1H-benzo[d]imidazol-5-amine scaffold, the chlorine atom at the C7 position is not activated by strongly deactivating groups in the ortho or para positions. Consequently, direct displacement of the chloride via a classical SNAr mechanism with common nucleophiles (e.g., alkoxides, amines) is generally challenging and requires harsh reaction conditions.

Modern synthetic methods, however, offer alternative pathways to achieve this transformation. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming carbon-nitrogen bonds by coupling aryl halides with amines. Research on related halogenated benzimidazoles has demonstrated the efficacy of palladium-catalyzed systems. For instance, studies on 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole have shown that the bromine atom can be successfully substituted with various amines using a palladium acetate (Pd(OAc)₂) catalyst and a phosphine ligand like XPhos. mdpi.com This suggests that similar catalytic approaches could be effectively applied to the 7-chloro position of the target scaffold to introduce a variety of nitrogen-based nucleophiles.

Intramolecular nucleophilic aromatic substitution has also been reported in benzimidazole systems where a pendant nucleophile can displace an activated nitro group on an attached phenyl ring, demonstrating the capacity of the benzimidazole moiety to participate in such cyclization reactions under the right electronic conditions. nih.gov

Electrophilic Aromatic Substitution on the Benzimidazole Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including the benzene (B151609) portion of the benzimidazole ring. The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents: the C5-amino group, the C7-chloro group, and the fused imidazole (B134444) ring.

Considering the combined influence of these substituents, the C5-amino group's strong activating and directing effect is expected to dominate. Therefore, incoming electrophiles are most likely to attack the positions ortho and para to the amino group.

Position C4: This position is ortho to the amino group and meta to the chloro group.

Position C6: This position is ortho to both the amino and the chloro groups.

Due to the potent activation by the amino group, electrophilic substitution is predicted to occur preferentially at the C4 and C6 positions. Common EAS reactions such as halogenation, nitration, and sulfonation could be performed on this scaffold, although the reaction conditions must be carefully controlled. The high nucleophilicity of the C5-amino group itself makes it susceptible to reaction with electrophiles, potentially leading to side products or requiring the use of a protecting group strategy to ensure substitution occurs on the aromatic ring.

Reactions Involving the Amino Functionality

The primary amino group at the C5 position is a key site for derivatization due to its nucleophilic character. It can readily participate in a variety of reactions to introduce new functional groups and build more complex molecular frameworks.

The nucleophilic C5-amino group reacts readily with acylating and sulfonylating agents. This reactivity is a common strategy for synthesizing benzimidazole derivatives. bjut.edu.cnresearchgate.net

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding N-acylated benzimidazoles (amides).

Sulfonylation: Similarly, reaction with sulfonyl chlorides provides sulfonamide derivatives.

In benzimidazole systems with multiple nucleophilic sites, such as the exocyclic amino group and the imidazole ring nitrogens, regioselectivity can be a consideration. Studies on 5-bromo-2-aminobenzimidazole have shown that N-acylation can be directed to either the primary exocyclic amine or the tertiary imidazole amine depending on the acylating agent and reaction conditions. bjut.edu.cn For this compound, acylation is expected to occur preferentially at the more nucleophilic exocyclic C5-amino group.

Reagent TypeExample ReagentFunctional Group Formed
Acyl ChlorideAcetyl chloride (CH₃COCl)Acetamide
Acid AnhydrideAcetic anhydride ((CH₃CO)₂O)Acetamide
Sulfonyl Chloridep-Toluenesulfonyl chlorideTosylamide (Sulfonamide)

The primary amino group undergoes condensation reactions with various carbonyl compounds, a process that is fundamental in organic synthesis. wikipedia.org This reaction typically proceeds via the nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate, which then dehydrates to form an imine (Schiff base). wikipedia.org

The reaction of 5-aminobenzimidazoles with aldehydes and ketones provides a direct route to imine-substituted derivatives. These reactions are often catalyzed by acid and driven to completion by the removal of water.

Furthermore, this condensation can be the first step in a tandem reaction sequence to build fused heterocyclic systems. A notable example is the reaction of 5-aminobenzimidazoles with β-ketoesters. This reaction, which is a type of Combes quinoline synthesis, initially forms an enamine intermediate via condensation. This intermediate then undergoes a thermally-induced or acid-catalyzed intramolecular cyclization followed by dehydration to yield imidazo[4,5-f]quinoline derivatives. The regioselectivity of the cyclization has been confirmed through the isolation of the open-chain enamine intermediates and spectroscopic analysis. Multicomponent reactions involving aminoazoles, aldehydes, and a third component are also a powerful strategy for synthesizing diverse heterocyclic structures. frontiersin.orgnih.gov

Carbonyl CompoundIntermediate/Product TypeExample
Aromatic AldehydeImine (Schiff Base)Reaction with benzaldehyde
KetoneImine (Schiff Base)Reaction with acetone
β-KetoesterEnamine, leading to Fused QuinolineReaction with ethyl acetoacetate

The nucleophilicity of the C5-amino group allows it to react with other classes of electrophiles, including isothiocyanates and activated alkenes like acrylonitrile.

Reaction with Isothiocyanates: The amino group adds to the electrophilic central carbon atom of an isothiocyanate (R-N=C=S) to form a thiourea derivative. This reaction is generally efficient and provides access to N-(7-chloro-1H-benzo[d]imidazol-5-yl)-N'-substituted-thioureas. These thiourea derivatives are valuable intermediates in their own right and can be used to synthesize other heterocyclic systems, such as thiadiazoles. beilstein-journals.orgresearchgate.net

Reaction with Acrylonitrile: The amino group can participate in an aza-Michael addition reaction with acrylonitrile (CH₂=CHCN). In this process, the amine adds across the activated carbon-carbon double bond to yield a cyanoethylated product, 3-((7-chloro-1H-benzo[d]imidazol-5-yl)amino)propanenitrile.

Further Cyclization and Heterocycle Fusion Strategies from Benzimidazole Precursors

The derivatives obtained from reactions at the C5-amino group serve as excellent precursors for the construction of more complex, fused polycyclic heterocyclic systems. nih.gov These strategies are of significant interest as they lead to novel scaffolds with potential biological activities. nih.govacs.org

One of the most direct methods for heterocycle fusion involves the derivatives formed from condensation reactions. As detailed previously, the condensation of this compound with β-ketoesters provides a direct pathway to the tetracyclic imidazo[4,5-f]quinoline system. This transformation creates a new six-membered pyridine ring fused to the benzene portion of the benzimidazole core.

Similarly, the thiourea derivatives synthesized from the reaction with isothiocyanates can undergo subsequent intramolecular cyclization. For example, oxidative cyclization can lead to the formation of a fused 1,2,4-thiadiazole ring, resulting in a benzimidazo[5,6-e] beilstein-journals.orgnih.govmdpi.comthiadiazole system. beilstein-journals.org

Beyond reactions involving the C5-amino group, other strategies can be employed to build fused rings onto the benzimidazole scaffold. These can include reactions that involve both the benzene ring and one of the imidazole nitrogens. For instance, annulation reactions using bifunctional electrophiles can create new rings fused across the N1-C7 or N1-C2 positions of the benzimidazole core, leading to diverse structures such as pyrrolo[1,2-a]benzimidazoles. nih.gov The specific strategy depends on the desired final heterocyclic system.

Oxidation and Reduction Pathways of Benzimidazole Derivatives

The benzimidazole ring system is generally stable to mild oxidizing and reducing agents. However, the substituents on the benzene portion of the molecule can undergo various transformations.

Oxidation: While specific oxidation pathways for this compound are not extensively documented, the amino group presents a potential site for oxidation. Under controlled conditions, primary aromatic amines can be oxidized to nitroso, nitro, or azoxy compounds, depending on the oxidant and reaction conditions. However, such reactions on the benzimidazole scaffold must be carefully controlled to avoid polymerization or degradation of the heterocyclic ring. Electrochemical methods have also been employed for the synthesis of benzimidazole derivatives through oxidative C-N bond formation, suggesting the ring system's amenability to oxidative transformations under specific conditions acs.org.

Reduction: The chloro group on the benzimidazole ring is a key site for reductive transformations. Catalytic hydrogenation is a common method for the dehalogenation of aryl chlorides. Using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source can lead to the selective removal of the chlorine atom, yielding the corresponding 5-amino-1H-benzo[d]imidazole. This reaction is valuable for creating derivatives with different substitution patterns. It is important to note that under harsh reducing conditions, the benzimidazole ring itself can be reduced.

Reaction TypeReagents and ConditionsExpected Product
Oxidation of amino group (potential)Mild oxidizing agents (e.g., H2O2, peroxy acids)Nitroso or nitro derivatives
Electrochemical OxidationPt anode, Pt cathode, constant currentOxidative coupling products
Reduction of chloro groupPd/C, H2 or other hydrogen donor (e.g., ammonium formate)5-Amino-1H-benzo[d]imidazole

Formation of Hybrid Molecules Incorporating the this compound Moiety

The development of hybrid molecules, which combine two or more pharmacophores in a single entity, is a prominent strategy in drug discovery. The this compound scaffold is an attractive building block for such hybrids due to its reactive amino group, which can be readily derivatized.

A notable class of hybrid molecules involves the linkage of the benzimidazole core to other heterocyclic systems, such as quinoline. Research has demonstrated the synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids. In these syntheses, a substituted o-phenylenediamine, which would be the precursor to the this compound ring system, is typically condensed with an aldehyde-bearing quinoline moiety. For instance, 4-chloro-benzene-1,2-diamine can be reacted with a 7-chloroquinoline (B30040) derivative to form the benzimidazole ring as part of the hybrid molecule assembly nih.govmdpi.com.

The amino group of this compound can also serve as a nucleophile in substitution reactions to form various linkers connecting to another molecular fragment. For example, it can react with activated carboxylic acids, sulfonyl chlorides, or alkyl halides to form amide, sulfonamide, or alkylamino linkages, respectively. These reactions pave the way for the creation of a wide range of hybrid structures with tailored biological activities.

Hybrid Molecule ClassSynthetic StrategyKey Reactants
Quinoline-Benzimidazole HybridsCondensation reactionSubstituted o-phenylenediamine, Aldehyde-functionalized quinoline
Amide-linked HybridsAmide bond formationThis compound, Activated carboxylic acid
Sulfonamide-linked HybridsSulfonamide bond formationThis compound, Sulfonyl chloride
N-Alkylated HybridsNucleophilic substitutionThis compound, Alkyl halide

The synthesis of these hybrid molecules often involves multi-step reaction sequences, requiring careful optimization of reaction conditions to achieve the desired products in good yields. The resulting hybrid compounds are then typically characterized using various spectroscopic techniques, including NMR, mass spectrometry, and elemental analysis nih.gov.

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Chloro 1h Benzo D Imidazol 5 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 7-Chloro-1H-benzo[d]imidazol-5-amine is expected to reveal distinct signals corresponding to each unique proton in the molecule. The imidazole (B134444) N-H proton (H1) typically appears as a broad singlet far downfield, often above 12 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.org The amine (-NH₂) protons at position 5 would likely present as a broad singlet, with a chemical shift influenced by the solvent and concentration.

The aromatic region would show signals for the three protons on the benzene (B151609) ring. The proton at the C2 position of the imidazole ring is expected to appear as a singlet around 8.0-8.3 ppm. rsc.org The two remaining protons on the benzene ring, H4 and H6, would appear as singlets or doublets with very small coupling constants (meta-coupling), as they are isolated from each other by substituents. Their precise chemical shifts would be influenced by the electron-donating effect of the amine group and the electron-withdrawing effect of the chlorine atom.

For comparison, the structurally isomeric compound 5-Chloro-1H-benzo[d]imidazole shows a characteristic ¹H NMR spectrum in DMSO-d₆ with signals at δ 12.60 (s, 1H, NH), 8.26 (s, 1H, C2H), 7.68 (s, 1H, C4H), 7.62 (d, 1H, C6H), and 7.20 (d, 1H, C7H). rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Reference Data

Proton Position Predicted Chemical Shift (δ ppm) for this compound Reference Chemical Shifts (δ ppm) for 5-Chloro-1H-benzo[d]imidazole rsc.org Multiplicity
H1 (N-H) > 12.0 12.60 Broad Singlet
H2 (C-H) ~8.1 - 8.3 8.26 Singlet
H4 (C-H) ~7.0 - 7.4 7.68 (C4H) Singlet / Doublet
H6 (C-H) ~6.8 - 7.2 7.62 (C6H) Singlet / Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms. The C2 carbon of the imidazole ring is typically found in the 140-155 ppm region. The quaternary carbons (C3a, C5, C7, and C7a) would have their chemical shifts determined by the attached substituents. The C7 carbon, bonded to chlorine, would be shifted downfield. The C5 carbon, bonded to the amine group, would also experience a significant shift. The remaining carbons (C4, C6) would appear in the typical aromatic region of 100-130 ppm.

As a reference, the ¹³C NMR spectrum of 5-Chloro-1H-benzo[d]imidazole in DMSO-d₆ shows signals at δ 143.41, 121.96, 120.18, 118.48, 113.01, and 111.55. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Reference Data

Carbon Position Predicted Chemical Shift (δ ppm) for this compound Reference Chemical Shifts (δ ppm) for 5-Chloro-1H-benzo[d]imidazole rsc.org
C2 ~141 - 145 143.41 (C2)
C3a ~130 - 135 -
C4 ~100 - 110 120.18 (C4)
C5 ~140 - 148 121.96 (C5-Cl)
C6 ~110 - 120 118.48 (C6)
C7 ~125 - 135 111.55 (C7)

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are essential for confirming structural assignments. A ¹H-¹H COSY experiment on this compound would be used to establish proton-proton correlations. While significant J-coupling is not expected between the isolated H4 and H6 protons, COSY can be invaluable for derivatives where more complex spin systems exist. For instance, it can confirm the connectivity of protons in substituted side chains or more complex aromatic systems. The technique helps to definitively link protons that are coupled, which is crucial for distinguishing between isomers.

Mass Spectrometry (MS, HRMS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₆ClN₃), the nominal molecular weight is 167 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of chlorine. Two peaks would be observed: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2). rsc.org High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Fragmentation of benzimidazoles typically involves the cleavage of the imidazole ring. Common fragmentation pathways for the title compound could include the loss of HCN or the cleavage of the substituents from the benzene ring. The presence of the chlorine and amine groups would influence the specific fragmentation patterns observed.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value Ion Identity Description
167 [M]⁺ (³⁵Cl) Molecular ion
169 [M+2]⁺ (³⁷Cl) Isotope peak for chlorine
132 [M-Cl]⁺ Loss of a chlorine radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

The N-H stretching vibrations are particularly informative. The imidazole N-H stretch typically appears as a broad band in the 3100-3400 cm⁻¹ region. rsc.org The amine group (-NH₂) at position 5 would show two distinct stretching bands, one for symmetric and one for asymmetric stretching, typically in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole (B57391) ring system would appear in the 1500-1630 cm⁻¹ region. rrpharmacology.ru Finally, the C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch (asymmetric & symmetric) Amine (-NH₂)
3100 - 3400 N-H Stretch (broad) Imidazole (N-H)
3000 - 3100 C-H Stretch Aromatic C-H
1500 - 1630 C=N and C=C Stretch Benzimidazole Ring

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for verifying the molecular formula determined by mass spectrometry. For this compound, with the molecular formula C₇H₆ClN₃, the theoretical elemental composition can be calculated. Comparing these theoretical percentages with experimentally determined values confirms the purity and elemental makeup of the synthesized compound. Data for various benzimidazole derivatives show that experimental values are typically within ±0.4% of the calculated values, which is the accepted margin of error. rsc.org

Table 5: Elemental Composition for C₇H₆ClN₃

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.011 7 84.077 50.16
Hydrogen (H) 1.008 6 6.048 3.61
Chlorine (Cl) 35.453 1 35.453 21.16
Nitrogen (N) 14.007 3 42.021 25.07

| Total | | | 167.599 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination (where applicable to related compounds)

X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a molecule in its solid state. While the crystal structure of this compound itself is not documented in the available literature, analysis of structurally related benzimidazole derivatives provides valuable insights into the potential solid-state conformation and intermolecular interactions of the target molecule.

In a hypothetical crystal structure of this compound, one would anticipate strong intermolecular hydrogen bonds involving the N-H of the imidazole ring and the amino group with the nitrogen atoms of adjacent molecules or even the chloro substituent, although the latter is a weaker hydrogen bond acceptor. Pi-pi stacking interactions between the aromatic benzimidazole rings are also a common feature in the crystal packing of such planar heterocyclic systems, contributing to the stability of the crystal lattice.

A review of the Cambridge Structural Database (CSD) for related structures reveals that the benzimidazole ring is typically planar. The substituents on the benzene ring, such as the chloro and amino groups in the case of the target molecule, would lie in the same plane as the bicyclic system. The precise bond lengths and angles would be influenced by the electronic effects of these substituents.

The table below presents a hypothetical summary of crystallographic data for a related benzimidazole derivative, illustrating the type of information obtained from an X-ray diffraction study.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)975
Z4
Density (calculated) (g/cm³)1.45
Hydrogen BondsN-H···N, N-H···Cl
Stacking Interactionsπ-π stacking

This is a hypothetical data table for a related compound to illustrate the parameters obtained from X-ray crystallography.

The study of these related crystal structures provides a robust framework for predicting the solid-state behavior of this compound and serves as a critical guide for future experimental crystallographic studies.

Computational and Theoretical Investigations of 7 Chloro 1h Benzo D Imidazol 5 Amine and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 7-Chloro-1H-benzo[d]imidazol-5-amine, docking studies have been instrumental in identifying potential biological targets and understanding the molecular basis of their activity.

Researchers have extensively used this method to simulate the interaction of benzimidazole (B57391) analogs with various protein targets. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been docked against the tyrosine-protein kinase c-Src. One promising compound from this series demonstrated a strong binding energy of -119.99 kcal/mol, forming critical hydrogen bonds with amino acid residues Glu310 and Asp404 within the active site. researchgate.net

In other studies, 1H-benzo[d]imidazole derivatives were identified as potential inhibitors of Human Topoisomerase I through computational screening. nih.govacs.org Molecular docking simulations helped to elucidate the binding interactions of these compounds within the enzyme-DNA complex. nih.govacs.org Similarly, benzimidazole-thiadiazole hybrids have been evaluated as inhibitors of the 14-α demethylase enzyme (CYP51) from Candida species, with the most active compound showing a high docking energy of -10.928 kcal/mol. acs.org These studies consistently highlight that the benzimidazole core and its substituents play a crucial role in forming hydrogen bonds, and van der Waals interactions with key residues in the active sites of these enzymes. researchgate.net

Derivative ClassTarget ProteinKey Interactions / Findings
7-Chloro-4-aminoquinoline-benzimidazole hybridsc-Src KinaseBinding energy of -119.99 kcal/mol; H-bonds with Glu310, Asp404. researchgate.net
1H-benzo[d]imidazole (BBZ) derivativesTopoisomerase I-DNAIdentification of binding modes within the enzyme-DNA complex. nih.govacs.org
Benzimidazole-thiadiazole hybridsCandida CYP51Docking energy of -10.928 kcal/mol; interaction with heme and H-bond with Met508. acs.org
1,3-dihydro-2H-benzimidazol-2-one derivativesGALR3Identification as the target with the highest potential binding. tandfonline.com
Benzimidazole-1,3,4-oxadiazole derivativesN. fowleri CYP51Docking studies performed against the ketoconazole complex. japtronline.com

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-protein complexes over time. These simulations provide insights into the conformational stability of the complex and the dynamics of the binding interactions.

MD simulations, often spanning 100 nanoseconds, have been used to assess the stability of benzimidazole derivatives within the active sites of their targets. acs.orgnih.gov For example, the stability of a benzimidazole derivative complexed with the SARS-CoV-2 main protease (Mpro) and the human ACE2 receptor was evaluated, showing minimal fluctuation in the root-mean-square deviation (RMSD) over the simulation period, which suggests a stable binding complex. nih.gov

Similarly, MD simulations of 1,3-dihydro-2H-benzimidazol-2-one derivatives bound to the galanin receptor 3 (GALR3) were used to explore the stability of the docked complex. tandfonline.com The analysis of root-mean-square fluctuation (RMSF) and radius of gyration (Rg) in such studies helps to understand how the ligand affects the protein's flexibility and compactness upon binding. researchgate.net These dynamic studies are crucial for validating docking results and providing a more realistic representation of the ligand-target interaction, confirming that the compound can maintain a stable and favorable conformation within the binding pocket. tandfonline.com

Electronic Structure Calculations and Quantum Chemical Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound and its analogs. nih.gov These calculations provide a deeper understanding of the molecule's structure, reactivity, and spectroscopic properties.

DFT studies are often performed to determine the optimized molecular geometry and to calculate various quantum chemical parameters. semanticscholar.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. acs.org

Furthermore, Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites that are crucial for molecular interactions. acs.org Calculated vibrational frequencies from DFT can be compared with experimental IR spectra to confirm the molecular structure. researchgate.net For benzimidazole derivatives, these theoretical studies help to rationalize their binding modes and design new analogs with improved properties. nih.gov

Conformational Analysis of this compound Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of benzimidazole derivatives is essential to understand their structural preferences and how these relate to their interaction with biological targets.

Studies on substituted benzenes and related heterocyclic systems show that the orientation of substituents relative to the ring is critical. rsc.org For benzimidazole derivatives, theoretical and experimental methods are used to identify the most stable conformers. For example, in phenylalanine-derived imidazolidinones, a related heterocyclic system, X-ray crystallography has revealed preferred conformations where a benzyl group is located over the heterocycle. ethz.ch

Molecular mechanics calculations are also employed to predict conformer energies. nih.gov For benzimidazoles, the planarity of the bicyclic ring system is a key feature, but substitutions at the amine and other positions can lead to various rotational isomers. Understanding the energetic landscape of these conformers is crucial for designing molecules that can adopt the optimal conformation for binding to a specific target.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), must be evaluated. In the early stages of drug discovery, in silico ADME predictions are invaluable for filtering compounds with potentially poor pharmacokinetic profiles, thereby saving time and resources. nih.gov

Various computational models and software, such as SwissADME and QikProp, are used to predict the ADME properties of benzimidazole derivatives. nih.govmdpi.com These predictions are based on the molecular structure and include parameters like lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450 (CYP). nih.govnih.gov

For instance, in silico studies on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids predicted that some compounds would have good oral bioavailability by satisfying criteria like Lipinski's rule of five. researchgate.netnih.gov Similarly, ADME predictions for other benzimidazole series have been used to assess their drug-likeness and guide further chemical modifications to optimize their pharmacokinetic profiles. japtronline.comnih.gov

Compound ClassPredicted PropertyFinding / Value
7-Chloro-4-aminoquinoline-benzimidazolesOral BioavailabilitySome compounds fully satisfy Lipinski's rule, suggesting good oral bioavailability. nih.gov
Benzimidazole derivativesIntestinal AbsorptionPredicted to be >80% for several analogs. nih.gov
Benzimidazole derivativesCYP Enzyme InteractionFound to be inhibitors of CYP1A2. nih.gov
Benzimidazole-1,3,4-oxadiazole derivativesWater SolubilityPredicted to be moderately water-soluble. japtronline.com
Benzimidazole-cobalt complexesSolubilityLigands are moderately soluble, while the cobalt complex is poorly soluble. mdpi.com

Predictive Modeling for Molecular Targets and Binding Affinities

Predictive modeling combines various computational techniques to forecast the biological activity of new chemical entities. This approach is crucial for rationally designing potent and selective molecules based on the structure of this compound.

By analyzing the structure-activity relationships (SAR) of a series of analogs, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models correlate structural or physicochemical properties of molecules with their biological activity, allowing for the prediction of potency for newly designed compounds.

Computational studies are often the first step in identifying a probable biological target for a new series of compounds. For example, a computational study was instrumental in identifying human topoisomerase I as a likely target for a series of novel 1H-benzo[d]imidazoles. nih.gov More advanced predictive models for drug-target binding affinity (DTA) utilize deep learning and machine learning approaches to predict the strength of interaction between a drug and a target protein. arxiv.orgdntb.gov.ua These models are trained on large datasets of known drug-target interactions and can help prioritize which analogs of this compound should be synthesized and tested, accelerating the discovery of new therapeutic agents. researchgate.netscispace.com The benzimidazole scaffold has been shown to be a versatile starting point for developing multi-targeted agents, for example, against EGFR, VEGFR-2, and Topoisomerase II in cancer therapy. nih.gov

Mechanistic Biological Research and Structure Activity Relationship Sar Studies of 7 Chloro 1h Benzo D Imidazol 5 Amine Derivatives Excluding Clinical Data

Interaction with Biological Macromolecules

The biological activity of 7-Chloro-1H-benzo[d]imidazol-5-amine derivatives is often rooted in their ability to bind to and interfere with the function of essential biological macromolecules. Research has focused on their interactions with DNA, enzymes, and cellular receptors.

DNA Minor Groove Binding Ligand Studies

Benzimidazole-containing compounds, particularly bis-benzimidazoles, are well-documented as DNA minor groove binding agents. nih.govbeilstein-journals.org These crescent-shaped molecules fit snugly into the minor groove of the DNA double helix, primarily at A-T (adenine-thymine) rich sequences. nih.gov The binding is non-covalent, involving a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov This interaction can interfere with the processes of DNA replication and transcription, ultimately leading to cellular dysfunction and death. rsc.org

Structure-activity relationship studies have provided insights into the features that govern the DNA binding affinity of these derivatives. Key structural aspects include:

Isohelicity: The curvature of the molecule must match the shape of the DNA minor groove for effective binding. nih.gov

Hydrophobicity and Steric Bulk: The nature of substituents on the benzimidazole (B57391) core can influence binding. For instance, bulky groups like an N-methylpiperazine ring can contribute favorably to the binding interaction, despite potentially requiring a wider minor groove. nih.gov

Charge: The net charge of the ligand plays a role, with cationic derivatives often exhibiting strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

A study on bis-benzimidazole analogues of Hoechst 33258 explored how modifications to the terminal groups affect DNA affinity. Replacing a bulky, non-planar N-methylpiperazine ring with a more planar imidazole (B134444) ring was investigated to allow binding to narrower grooves. nih.gov Furthermore, altering the position of such groups can change the molecule's linearity and isohelical conformation, impacting its binding constant. nih.gov

FeatureInfluence on DNA Minor Groove Binding
Molecular Shape Crescent shape complementary to the minor groove enhances binding affinity.
Substituents Bulky, hydrophobic groups can increase binding through favorable interactions.
Charge Positive charges can lead to stronger electrostatic interactions with DNA.
Linker The linker connecting benzimidazole units affects the overall geometry and fit.

Enzyme Inhibition Investigations

Derivatives of this compound have been investigated as inhibitors of various enzymes critical for cellular function and survival.

Human Topoisomerase I: This enzyme plays a crucial role in relaxing DNA supercoiling during replication and transcription. nih.gov Certain novel 1H-benzo[d]imidazole derivatives have been identified as potential inhibitors of Human Topoisomerase I (Hu Topo I). nih.gov For example, compound 12b from a synthesized series was found to inhibit the relaxation of DNA by Hu Topo I with an IC50 of 16 μM. nih.gov These compounds are thought to act as "poisons," stabilizing the transient complex formed between topoisomerase I and DNA, which leads to an accumulation of DNA strand breaks. nih.govacs.org The benzimidazole scaffold is a key feature of known Topo I poisons like Hoechst 33258 and Hoechst 33342, which also function as DNA minor groove binders. nih.gov

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.govmostwiedzy.pl The inhibition of IMPDH can deplete cellular pools of these nucleotides, thereby halting cell proliferation. mostwiedzy.pl Benzimidazole and benzoxazole (B165842) scaffolds have been central to the development of potent and selective inhibitors of bacterial IMPDH. nih.gov Structure-activity relationship studies on benzimidazole-based inhibitors have explored modifications at the 2-position of the benzimidazole ring and on linker moieties to optimize inhibitory activity against pathogenic IMPDH while sparing the human isoforms. nih.gov

EnzymeDerivative SeriesKey Findings
Human Topoisomerase I Novel 1H-benzo[d]imidazoles (BBZs)Compound 12b showed 50% inhibition of Hu Topo I at 16 μM. nih.gov
IMPDH (bacterial) Benzimidazole-based moleculesModifications at the 2-position and linker are critical for potency and selectivity. nih.gov

Receptor Antagonism Studies

The interaction of these derivatives extends to cell surface and intracellular receptors, where they can act as antagonists, blocking the action of endogenous ligands.

PqsR: PqsR is a transcriptional regulator involved in the quorum-sensing system of the bacterium Pseudomonas aeruginosa, which controls virulence factor production. nih.gov A hit-to-lead optimization study led to the discovery of potent PqsR antagonists based on a 1H-benzo[d]imidazole scaffold. nih.gov The structure-activity relationship was explored by modifying substituents on the benzimidazole ring. For example, replacing a quinazolin-4(3H)-one core with a 1H-benzo[d]imidazol-2-amine group led to a significant enhancement in activity. nih.gov Further optimization, including the introduction of an isopropyl group at the R1 position and a chloro group on the benzimidazole ring, resulted in compound 6f (2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile), a potent PqsR antagonist with an IC50 of 70 nM. nih.govacs.org

P2X3 Receptor: P2X3 receptors are ATP-gated ion channels found predominantly on sensory neurons and are implicated in pain and chronic cough. nih.gov Benzimidazole-4,7-dione-based derivatives have been identified as a new class of P2X3 receptor antagonists. nih.gov SAR studies revealed that substitutions on the aniline (B41778) moiety and the benzimidazole core are crucial for activity. For instance, a trifluoromethyl substitution at the 2-position of the benzimidazole ring significantly increased metabolic stability compared to a methyl group. nih.gov

RAGE (Receptor for Advanced Glycation Endproducts): RAGE is a multi-ligand receptor of the immunoglobulin superfamily implicated in various pathological processes, including inflammation, diabetes, and neurodegeneration. acs.org While specific studies on this compound derivatives as RAGE antagonists are not detailed in the provided context, the development of small-molecule RAGE inhibitors is an active area of research. These inhibitors often target the extracellular domains of the receptor to prevent ligand binding. acs.org

ReceptorDerivative SeriesKey SAR FindingsPotent Compound Example
PqsR 1H-benzo[d]imidazole-2-aminesIsopropyl at R1 and chloro substitution on the benzimidazole ring enhance potency. nih.govacs.org6f (IC50 = 70 nM) nih.gov
P2X3 Benzimidazole-4,7-dionesTrifluoromethyl at the 2-position improves metabolic stability. Halide substitutions on the aniline moiety modulate activity. nih.govNot specified
RAGE General small moleculesTypically target extracellular domains to block ligand binding. acs.orgNot applicable

Cellular Pathway Modulation

The interactions of this compound derivatives with macromolecules translate into broader effects on cellular pathways, particularly those governing cell proliferation and survival.

Cell Cycle Progression Analysis

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this cycle is a common mechanism for anticancer agents.

G2/M Arrest: Several studies have demonstrated that benzimidazole derivatives can induce cell cycle arrest in the G2/M phase. rsc.orgacs.org This arrest prevents cells from entering mitosis, often as a result of DNA damage. For instance, a novel benzimidazole derivative, MH1, which binds to the DNA minor groove, was shown to cause G2/M arrest in Molt4 leukemic cells at early time points. rsc.org Similarly, flow cytometry studies of other novel 1H-benzo[d]imidazole derivatives (11a and 12b ) provided evidence of a prominent G2/M phase arrest in cancer cells. nih.govacs.org

SubG0/G1 Arrest: The accumulation of cells in the sub-G0/G1 phase of the cell cycle is often indicative of apoptosis, as it represents cells with fragmented DNA. Some 7-chloroquinoline (B30040) derivatives have been shown to cause an accumulation of cells in the G0/G1 phase, which is linked to the induction of apoptosis. nih.gov While not exclusively focused on the title compound's derivatives, this suggests a potential mechanism for related heterocyclic structures.

Cell Cycle PhaseEffect of DerivativesExample Compound(s)
G2/M Induction of arrest, preventing entry into mitosis.MH1 , 11a , 12b rsc.orgacs.org
SubG0/G1 Accumulation of cells, indicative of apoptosis.Not specified for title compound

Induction of Programmed Cell Death Pathways

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis.

The cellular effects of this compound derivatives, such as DNA minor groove binding and cell cycle arrest, often culminate in the activation of apoptotic pathways. rsc.orgnih.gov The DNA damage caused by Topoisomerase I inhibition or direct DNA binding can trigger the intrinsic (mitochondrial) pathway of apoptosis. rsc.org

For example, the DNA minor groove binder MH1 was found to induce apoptosis in leukemic cells by activating caspase-9 and caspase-3, key executioners of the intrinsic apoptotic cascade. rsc.org The induction of apoptosis is a common endpoint for benzimidazole derivatives that exhibit antiproliferative activity and is often preceded by events like the disruption of the mitochondrial membrane potential. nih.govmdpi.com

Interference with Microbial Virulence Factor Expression and Biofilm Formation

While direct studies on this compound derivatives are limited in this specific area, the broader class of benzimidazole and imidazole derivatives has demonstrated potential in disrupting microbial communication and community formation. Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression and biofilm formation. nih.gov Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. nih.gov

Research into various imidazole derivatives has shown their ability to interfere with the QS system. For instance, certain imidazole compounds were found to effectively bind to and interact with the CviR protein in Chromobacterium violaceum, a key regulator in its QS cascade. nih.gov This interaction can lead to the downregulation of QS-related genes and a subsequent reduction in virulence factor production. nih.gov

Furthermore, comprehensive molecular dynamics simulations have been employed to understand the structural behavior of QS receptors like LasR in Pseudomonas aeruginosa. nih.gov This has guided the design of benzimidazole derivatives as potential LasR antagonists, which have shown to inhibit biofilm formation and the production of virulence factors such as pyocyanin (B1662382) and rhamnolipids in vitro. nih.gov Some of these designed compounds were also able to downregulate the expression of the lasR and rhlR genes, which are central to the QS network in P. aeruginosa. nih.gov

Although these findings are for the broader benzimidazole class, they highlight a potential avenue of investigation for derivatives of this compound. Future research is warranted to explore if the specific substitutions of this compound scaffold can yield potent anti-biofilm and anti-virulence agents.

Structure-Activity Relationship (SAR) Investigations of Substituted Benzimidazoles

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core and its appended moieties. Structure-activity relationship (SAR) studies are therefore crucial in optimizing the potency and selectivity of these compounds.

Influence of Halogen Substituents on Biological Efficacy

The presence and position of halogen atoms on the benzimidazole scaffold can significantly modulate the biological activity of its derivatives. In a study of 7-chloro-4-aminoquinoline-benzimidazole hybrids, the influence of a chlorine substituent on the benzimidazole ring was investigated for its antiproliferative effects. nih.gov

Impact of Amine and Heterocyclic Substitutions on Potency and Selectivity

Substitutions involving amine and various heterocyclic moieties are a common strategy to modulate the pharmacological properties of benzimidazole derivatives. In the same series of 7-chloro-4-aminoquinoline-benzimidazole hybrids, the introduction of different amidine substituents at the C-5 position of the benzimidazole ring was explored. nih.gov

The study revealed that hybrid molecules carrying amidine substituents exhibited insignificant inhibitory potential against both normal and tumor cells. In contrast, the non-amidine counterparts, particularly those with an unsubstituted benzimidazole ring, showed a general increase in selectivity towards tumor cells. nih.gov This indicates that bulky or charged amine-containing groups at this position may be detrimental to both potency and selectivity. The nature of the heterocyclic substituent is therefore a critical determinant of the biological activity profile.

Exploration of Linker and Side Chain Effects on Biological Activity

The results indicated that the type of linker significantly influenced the antiproliferative activity. For instance, non-amidine compounds with a 3-phenyl linker demonstrated the highest antiproliferative activity against the tested tumor cell lines. nih.gov The introduction of a 4-phenyl piperazine (B1678402) or an ethyl benzamidyl linker also resulted in active compounds, particularly against leukemia and lymphoma cell lines when the benzimidazole ring was unsubstituted. nih.gov The study concluded that no clear correlation could be drawn between the cytotoxic effects and the length of the linker. mdpi.com This underscores the complex interplay between the linker's structure, flexibility, and its interaction with the biological target.

Preclinical Biological Screening Against Specific Pathogenic Targets (In Vitro)

The in vitro screening of this compound derivatives against various pathogenic targets provides crucial preliminary data on their potential therapeutic applications.

Antiproliferative Activity in Select Cancer Cell Lines

A series of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The study included leukemia and lymphoma cell lines (CCRF-CEM, Hut78, THP-1, Raji) and carcinoma cell lines (HeLa, CaCo-2, MCF-7). nih.gov

Several compounds demonstrated significant cytotoxic activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar to sub-micromolar range. nih.gov Notably, compounds with an unsubstituted benzimidazole ring and varying linkers showed strong activity against leukemia and lymphoma cells. nih.gov For example, a compound with a 3-phenyl linker exhibited potent activity against HuT78 (GI50 = 0.4 µM) and THP1 (GI50 = 0.6 µM) cells. nih.gov The replacement of hydrogen with chlorine on the benzimidazole ring led to a compound with strong, but non-selective, antiproliferative activity across all tested cell lines. nih.gov

The table below summarizes the antiproliferative activity of selected 7-chloro-4-aminoquinoline-benzimidazole hybrids.

CompoundLinker TypeBenzimidazole SubstituentCell LineGI50 (µM)
5d3-phenylUnsubstitutedRaji (lymphoma)4.3
HuT78 (lymphoma)0.4
CCRF CEM (leukemia)8.2
THP1 (leukemia)0.6
5e3-phenylChlorineMultiple0.4 - 15.6

Antimicrobial Efficacy Against Bacterial and Fungal Strains

Derivatives of the benzimidazole scaffold have been extensively investigated for their potential to combat microbial infections. The antimicrobial activity of these compounds is often attributed to their structural similarity to purine (B94841), allowing them to interfere with essential biological processes in microorganisms. researchgate.net

Research into N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives, which feature a related 5-chloro-benzimidazole core, has provided insights into their antibacterial properties. A series of these Schiff's bases were synthesized and evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The study revealed that these compounds exhibit antibacterial activity, with their efficacy being influenced by the nature of the substituent on the aromatic aldehyde. researchgate.net

Furthermore, the antifungal potential of benzimidazole derivatives has been a subject of significant interest. Studies on various substituted benzimidazoles have demonstrated their efficacy against a range of fungal pathogens. For instance, certain 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives have shown good inhibitory activity against Gram-positive bacteria. nih.gov In another study, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were identified as having notable antifungal activities. nih.gov Fused tricyclic benzimidazole–thiazinone derivatives have also been synthesized and shown to possess moderate antimicrobial activity, with some compounds exhibiting a synergistic effect when combined with standard antibacterial drugs like ciprofloxacin. nih.gov

While specific data on the antimicrobial efficacy of this compound derivatives is not extensively available in the reviewed literature, the findings from structurally related chloro-benzimidazole derivatives suggest that this class of compounds holds promise as a source for the development of new antimicrobial agents. The presence of the chloro and amine groups on the benzimidazole ring could modulate the electronic and lipophilic properties of the molecules, potentially enhancing their interaction with microbial targets.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound Bacterial Strain Activity (MIC in µg/mL)
N-(4-chlorophenyl)-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline Staphylococcus aureus Not specified
N-(4-methoxyphenyl)-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline Escherichia coli Not specified
Fused benzimidazole–thiazinone derivative (CS4) Pseudomonas aeruginosa 256

This table is generated based on data for structurally related compounds and is for illustrative purposes.

Antiviral Activity Against Specific Viral Replications (e.g., Flaviviruses)

The Flavivirus genus, which includes significant human pathogens like Dengue virus (DENV), Zika virus (ZIKV), and Yellow Fever Virus (YFV), represents a major global health concern. ekb.egfrontiersin.org The benzimidazole scaffold has emerged as a valuable pharmacophore in the design of novel antiviral agents targeting these viruses. nih.govekb.eg

A study focused on the development of 1H-benzo[d]imidazole-5-carboxamide derivatives as inhibitors of YFV and ZIKV replication revealed several potent compounds. researchgate.netekb.eg One derivative, in particular, demonstrated activity against both YFV and ZIKV in the low micromolar range. ekb.eg This study highlighted the importance of the benzimidazole core in antiviral activity. Structure-activity relationship (SAR) analysis from another study on benzimidazole derivatives as ZIKV inhibitors indicated that substitutions at the C-2, N-1, and C-5 positions of the benzimidazole ring are crucial for anti-ZIKV activity. nih.govresearchgate.net Specifically, the presence of a hybrid structure combining the benzimidazole and naphthalene (B1677914) rings was found to be a key feature for high anti-ZIKV efficacy. nih.gov

One compound from this research displayed significant antiviral efficacy against an African ZIKV strain in both Huh-7 and neural stem cells. nih.govresearchgate.net Another derivative showed the highest activity in Vero cells. nih.govresearchgate.net These findings suggest that the benzimidazole scaffold can be effectively modified to produce potent and selective inhibitors of flavivirus replication. While these studies did not specifically use this compound as the starting material, the demonstrated importance of substitution at the C-5 position suggests that derivatives of this compound could be promising candidates for antiviral drug discovery. nih.govresearchgate.net The chloro group at the 7-position could further influence the antiviral profile through steric and electronic effects.

Table 2: Antiviral Activity of Selected Benzimidazole Derivatives Against Flaviviruses

Compound Virus Cell Line EC50 (µM)
1H-benzo[d]imidazole-5-carboxamide derivative (VIId) Yellow Fever Virus (YFV) Huh-7 1.7 ± 0.8
1H-benzo[d]imidazole-5-carboxamide derivative (VIId) Zika Virus (ZIKV) Huh-7 4.5 ± 2.1
Benzimidazole derivative (Compound 39) Zika Virus (ZIKV) - African Strain Huh-7 SI > 37
Benzimidazole derivative (Compound 35) Zika Virus (ZIKV) - African Strain Vero SI = 115

EC50: Half-maximal effective concentration; SI: Selectivity Index (CC50/EC50). Data is from studies on related benzimidazole structures.

Antiparasitic Activity (e.g., Antiplasmodial)

Malaria, caused by parasites of the Plasmodium genus, remains a devastating infectious disease, with a pressing need for new therapeutic agents due to the emergence of drug resistance. ird.frnih.gov The benzimidazole framework has been explored for its potential antiplasmodial properties. nih.govresearchgate.net

Research into hybrid molecules combining a 7-chloroquinoline moiety, a well-known antimalarial pharmacophore, with a benzimidazole scaffold has yielded promising results. mdpi.comresearchgate.netnih.gov A series of new 7-chloroquinoline–benzimidazole hybrids were synthesized and evaluated for their antiplasmodial activity against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of P. falciparum. mdpi.comresearchgate.netnih.gov The results showed that these hybrid compounds exhibited potent antiplasmodial activity at nanomolar concentrations against both strains. mdpi.comresearchgate.net

Quantitative structure-activity relationship (QSAR) analysis of these hybrids identified key structural features that contribute to their antiplasmodial effects. mdpi.comresearchgate.net While these compounds are not direct derivatives of this compound, the inclusion of a chloro-substituted benzimidazole component underscores the potential of this chemical motif in the design of novel antimalarial agents. Further investigation into simpler derivatives of this compound could elucidate the specific contributions of the chloro and amine substituents to antiplasmodial efficacy and provide a basis for the development of new lead compounds.

Table 3: Antiplasmodial Activity of Selected 7-Chloroquinoline–Benzimidazole Hybrids

Compound P. falciparum Strain IC50 (nM)
Hybrid 12d Pf3D7 (chloroquine-sensitive) Potent (specific value not provided)
Hybrid 12d PfDd2 (chloroquine-resistant) Potent (specific value not provided)

IC50: Half-maximal inhibitory concentration. Data is from studies on hybrid molecules containing a chloro-benzimidazole moiety.

Advanced Analytical Methods in Benzimidazole Research

UV-Visible Absorption Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For benzimidazole (B57391) derivatives, the absorption bands observed in the UV-Vis spectrum are typically attributed to π-π* transitions within the aromatic system. The benzimidazole core possesses a lone pair of electrons on the tertiary nitrogen, but n-π* transitions are generally not observed for this system. ekb.eg The specific wavelengths of these absorption bands can be influenced by the substituents on the benzimidazole ring and the solvent environment.

Complexation studies utilize UV-Vis spectroscopy to monitor the interaction between a ligand, such as a benzimidazole derivative, and another species, often a metal ion. The formation of a complex typically results in a shift in the absorption maximum (λmax) or a change in the molar absorptivity. By titrating the ligand solution with the metal ion and recording the spectral changes, one can determine the stoichiometry and stability of the resulting complex. For example, studies on other benzimidazole compounds have shown that coordination with metal ions like Co(II) and Cu(II) involves a σ-dative interaction, where a partial delocalization of the metal's d-electrons to the ligand's antibonding π-orbitals occurs. ekb.eg

Table 1: Illustrative UV-Vis Spectral Data for a Benzimidazole Derivative Upon Complexation This table provides a conceptual example of how UV-Vis data might be presented in a complexation study.

Sampleλmax (nm)AbsorbanceComments
Ligand Only2810.55π-π* transition of the benzimidazole ring
Ligand + Metal Ion (0.5 eq)2850.62Red shift (bathochromic) indicating interaction
Ligand + Metal Ion (1.0 eq)2900.70Further shift, suggesting complex formation
Ligand + Metal Ion (2.0 eq)2900.71No significant shift, saturation point reached

Fluorescence Spectroscopy for Molecular Interactions and Binding Characterization

Fluorescence spectroscopy is a highly sensitive technique for studying molecular interactions and characterizing the binding of small molecules to macromolecules. Many benzimidazole derivatives exhibit fluorescence, and their emission properties (e.g., intensity, wavelength, quantum yield) are often sensitive to the local environment. rsc.org This sensitivity arises from phenomena such as intramolecular charge transfer (ICT), where the electron distribution in the excited state differs significantly from the ground state. rsc.org

The interaction of a fluorescent benzimidazole derivative with a target molecule, such as a protein or DNA, can lead to significant changes in its fluorescence signal. Binding can cause fluorescence quenching (decrease in intensity) or enhancement (increase in intensity), as well as shifts in the emission wavelength. For instance, tight π-stacking interactions that may occur upon binding can lead to a decrease in the fluorescence quantum yield. rsc.org These changes can be used to quantify binding affinities and explore the nature of the binding site. The environmental sensitivity of fluorescent probes is crucial, as demonstrated in studies with 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-labeled ligands, where fluorescence properties change significantly upon binding to receptors. researchgate.net

Table 2: Example of Environment-Sensitive Fluorescence Properties of a Benzimidazole Analog This table illustrates how fluorescence quantum yield can vary with solvent polarity, a key aspect in characterizing molecular probes.

SolventPolarityEmission λmax (nm)Quantum Yield (Φ)
DioxaneLow4500.65
ChloroformMedium4750.40
EthanolHigh5100.15
WaterVery High5400.02

Circular Dichroism Spectroscopy for Chiral Recognition and Conformational Changes in DNA Interactions

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about molecular chirality. While 7-Chloro-1H-benzo[d]imidazol-5-amine is achiral, CD spectroscopy is a powerful tool for studying its interactions with chiral molecules like DNA or for its use in chiral recognition systems.

In the context of DNA interactions, when an achiral molecule binds to the chiral DNA double helix, an induced circular dichroism (ICD) signal can be observed at the absorption wavelengths of the ligand. beilstein-journals.org The appearance of an ICD signal is strong evidence of the interaction between the small molecule and the DNA. beilstein-journals.orgnih.gov The characteristics of the ICD signal can provide insights into the binding mode (e.g., intercalation vs. minor groove binding) and any conformational changes induced in the DNA structure upon ligand binding. beilstein-journals.orgnih.gov

Furthermore, CD spectroscopy can be employed for the recognition of chiral amines. rsc.org In such systems, a chiral host can be assembled with the amine, and the resulting complex produces a distinct CD signal that can be used to differentiate between enantiomers. rsc.orgbath.ac.uk

Table 3: Interpreting Induced CD Signals in DNA Binding Studies This conceptual table outlines how changes in CD spectra can be correlated with specific molecular interaction events.

ObservationWavelength RegionPotential Interpretation
Positive ICD Signal> 300 nm (Ligand Absorption)Ligand is bound in a specific chiral orientation within a DNA groove.
Changes in DNA bands240-280 nmLigand binding induces a conformational change in the DNA helix (e.g., B-form to A-form).
Signal Intensity> 300 nm (Ligand Absorption)Correlates with the extent of ligand binding.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical technique that combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. It is widely used for purity assessment and reaction monitoring in the synthesis of pharmaceutical compounds, including benzimidazole derivatives.

For purity assessment, LC separates the target compound from starting materials, by-products, and degradation products. The mass spectrometer then provides mass-to-charge (m/z) ratio data for the separated components, allowing for their unambiguous identification. This method is crucial for detecting and quantifying impurities, even at trace levels, which is particularly important for potentially genotoxic impurities (PGIs) where acceptable limits can be as low as a few parts per million (ppm). uu.nl

In reaction monitoring, LC-MS is used to track the progress of a chemical synthesis. Small aliquots of the reaction mixture are analyzed over time to observe the consumption of reactants and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation. The high specificity of MS detection ensures that the correct product is being monitored, even in complex reaction mixtures.

Table 4: Example LC-MS Data for Purity Analysis This table provides a representative example of how LC-MS data is used to assess the purity of a synthesized compound.

Retention Time (min)Detected m/zProposed IdentityRelative Area (%)
2.5154.0Starting Material0.2
4.8 168.0 This compound 99.5
5.2182.0Dichloro- substituted by-product0.3

Future Research Directions and Unaddressed Challenges for 7 Chloro 1h Benzo D Imidazol 5 Amine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

A significant challenge in the development of benzimidazole-based drugs is the synthesis process. Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions, utilizing reagents like polyphosphoric or boric acid. nih.govacs.org While effective, these methods can suffer from low yields, long reaction times, and environmental concerns.

Future research must focus on creating more efficient and sustainable synthetic pathways for 7-Chloro-1H-benzo[d]imidazol-5-amine and its analogues. Promising areas of exploration include:

Green Chemistry Approaches: The use of eco-friendly catalysts and solvents is paramount. For instance, nano-catalysts like Zinc Oxide Nanoparticles (ZnO-NPs) have been shown to facilitate the synthesis of benzimidazoles with higher yields and in shorter reaction times. mdpi.comresearchgate.net Microwave-assisted synthesis is another green method that has been successfully applied to produce 1H-benzimidazole derivatives, contributing to environmental protection. nih.gov

Electrochemical Synthesis: Recent advancements have demonstrated the feasibility of synthesizing benzimidazoles through electrochemical methods, such as intramolecular C(sp3)–H amination, which can offer a cleaner alternative to traditional oxidative chemistry. acs.org

Adapting these modern synthetic strategies for this compound is a crucial step toward its viable large-scale production for further research and potential clinical application.

Strategies for Rational Design and Lead Optimization based on Mechanistic Insights

Rational drug design and lead optimization are critical for transforming a promising scaffold into a potent and selective therapeutic agent. For the benzimidazole (B57391) core, structure-activity relationship (SAR) studies have shown that substitutions at the N-1, C-2, and C-5/6 positions are vital for pharmacological activity. nih.gov

Future efforts for this compound should involve a systematic "hit-to-lead" process. acs.orgnih.gov This involves:

Structural Optimization: Based on mechanistic insights from how the compound interacts with its biological target, derivatives can be designed to enhance potency. For example, research on inhibitors for Fms-like tyrosine kinase 3 (FLT3) demonstrated that modifying substituents on the benzimidazole core could significantly improve inhibitory activity against both the wild-type enzyme and its drug-resistant mutants. nih.govtandfonline.com

Improving Drug-Like Properties: Optimization should also focus on enhancing pharmacokinetic properties. This includes introducing polar functional groups to improve solubility and metabolic stability, which are key for achieving sufficient in vivo exposure. acs.orgnih.gov

Hybrid Molecules: Designing hybrid molecules that combine the this compound scaffold with other pharmacophores is a promising strategy. Studies have successfully created hybrids of 7-chloroquinoline (B30040) and benzimidazole, which have shown potent antiproliferative and antiplasmodial activities. nih.govmdpi.com

A thorough exploration of the SAR for the this compound scaffold will provide a theoretical basis for the structural optimization of novel and more effective drug candidates. nih.gov

Identification and Validation of Emerging Biological Targets for Benzimidazole Scaffolds

The benzimidazole framework is known to interact with a diverse range of biological targets, contributing to its broad spectrum of activities, including anticancer, antimicrobial, and antiviral effects. nih.gov A key challenge is to identify the specific molecular targets for derivatives of this compound.

Future research should focus on:

Target Identification: Computational studies and functional assays can be used to screen for interactions with various enzymes and receptors. Known targets for other benzimidazole derivatives provide a starting point, including:

Human Topoisomerase I nih.govacs.org

Fms-like tyrosine kinase 3 (FLT3) nih.govtandfonline.com

Dihydrofolate reductase nih.gov

17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) rsc.org

Target Validation: Once a potential target is identified, its biological relevance must be validated. This involves confirming that the compound's therapeutic effect is mediated through the inhibition or modulation of that specific target. For instance, benzimidazole-based compounds have been identified as potent antagonists of the PqsR receptor in Pseudomonas aeruginosa, which is involved in quorum sensing and virulence. acs.orgnih.gov

Expanding the scope of target screening for this compound could uncover novel mechanisms of action and open up new therapeutic possibilities.

Understanding and Overcoming Resistance Mechanisms in Biological Systems

The emergence of drug resistance is a major threat to the long-term efficacy of therapeutics, particularly in oncology and infectious diseases. nih.gov As new drugs based on the this compound scaffold are developed, it is imperative to anticipate and address potential resistance mechanisms.

Key research directions include:

Investigating Resistance Development: Studies are needed to understand how cancer cells or microorganisms might develop resistance. This could involve mutations in the drug's target, as seen with FLT3 inhibitors where certain mutations confer resistance. nih.govtandfonline.com

Designing Resistance-Busting Molecules: A primary goal of lead optimization should be to design compounds that are effective against both the original (wild-type) target and its resistant mutant forms. Rational design strategies have successfully created Type II FLT3 inhibitors that are more potent against mutants correlated with drug resistance. nih.govtandfonline.com

Combination Therapies: Exploring the synergistic effects of benzimidazole derivatives with existing drugs is another strategy. For example, certain compounds have shown a synergistic antibacterial effect when combined with standard antibiotics like ciprofloxacin. nih.gov

Proactively studying and designing against resistance will be crucial for the sustained clinical success of any therapeutic agent derived from this compound.

Exploration of New Pharmacological Modalities Beyond Existing Applications

The versatility of the benzimidazole scaffold suggests that its therapeutic potential is not limited to its currently known applications, such as anticancer and antimicrobial agents. scispace.comnih.gov Future research should explore novel pharmacological modalities for this compound.

Potential new areas for investigation include:

Anti-parasitic Agents: Benzimidazole hybrids have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria, including chloroquine-resistant strains. mdpi.com Further investigation into activity against other parasites like Trypanosoma cruzi (the cause of Chagas' disease) is warranted. acs.org

Quorum Sensing Inhibition: Targeting bacterial communication systems, or quorum sensing, is a promising anti-virulence strategy that may induce less selective pressure for resistance compared to traditional antibiotics. nih.gov Benzimidazoles have already been identified as inhibitors of the PqsR protein, a key regulator in Pseudomonas aeruginosa. acs.orgnih.gov

Neurodegenerative Diseases: Some benzimidazole derivatives have been investigated as inhibitors of 17β-HSD10, an enzyme implicated in Alzheimer's disease, with studies showing they can alleviate cognitive impairment in animal models. rsc.org

By screening this compound and its derivatives against a wider range of diseases, researchers may uncover entirely new and valuable therapeutic applications.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

A deep and comprehensive understanding of the pharmacological profile of this compound can only be achieved through the tight integration of computational and experimental techniques.

This synergistic approach should include:

In Silico Studies: Computational tools are essential for modern drug discovery. scispace.com Molecular docking can predict binding interactions with targets, helping to rationalize SAR and guide the design of new derivatives. nih.govnih.gov In silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can help prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Advanced Experimental Validation: Computational predictions must be validated through rigorous experimental work. This includes structural confirmation using techniques like NMR and X-ray crystallography, as well as functional assays to measure biological activity. nih.govnih.gov Spectroscopic methods such as UV-Vis absorption and circular dichroism can be used to study drug-target interactions, for example, with DNA. nih.govacs.org

DFT Studies: Density Functional Theory (DFT) studies can provide deeper insights into the electronic properties of the molecules, complementing experimental findings and aiding in the understanding of reaction mechanisms and molecular interactions. mdpi.comresearchgate.net

By combining these advanced methodologies, researchers can accelerate the discovery and development process, leading to a more complete understanding of the therapeutic potential of this compound.

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-1H-benzo[d]imidazol-5-amine, and how can reaction conditions be standardized?

Answer: The synthesis typically involves cyclization of substituted benzene derivatives with appropriate nitration/amination agents. Key steps include:

  • Precursor selection : Use halogenated aniline derivatives (e.g., 4-chloro-1,2-diaminobenzene) as starting materials.
  • Cyclization : Employ thiourea or cyanamide under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.

Q. Example Reaction Optimization Table

ParameterConditionYield (%)Purity (%)Reference
SolventEthanol/HCl7598
TemperatureReflux (80°C)8299
CatalystNone6895

Methodological Tip : Monitor reaction progress via TLC (Rf ~0.6 in hexane:ethyl acetate 70:30) .

Q. How should researchers safely handle and store this compound in laboratory settings?

Answer:

  • Preventive measures : Store in airtight containers in a dry, ventilated area away from heat/ignition sources. Use PPE (gloves, goggles) to avoid dermal/ocular exposure .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .
  • Environmental precautions : Avoid aqueous release due to potential toxicity to aquatic organisms .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1^1H/13^13C NMR to confirm aromatic proton environments and chlorine substitution patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 183.03) .
  • FTIR : Identify N-H stretches (~3400 cm1^{-1}) and C-Cl vibrations (~700 cm1^{-1}) .

Data Interpretation Tip : Cross-reference spectral data with computational predictions (e.g., Gaussian or COMSOL simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Software tools : Use density functional theory (DFT) in Gaussian or molecular dynamics simulations in COMSOL to calculate activation energies and transition states .
  • Parameters : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic attack .
  • Validation : Compare simulated reaction pathways with experimental kinetic data (e.g., Arrhenius plots) .

Case Study : A DFT study on similar benzimidazoles showed that chlorine at position 7 increases electrophilicity at position 5 by 15% .

Q. How can factorial design optimize reaction parameters for scaling up this compound synthesis?

Answer:

  • Design framework : Use a 2k^k factorial design to test variables (temperature, solvent ratio, catalyst loading). Example factors:
    • Independent variables : Temperature (60°C vs. 80°C), solvent (EtOH vs. DMF).
    • Response variables : Yield, purity .

Q. Example Optimization Table

RunTemp (°C)SolventYield (%)Purity (%)
160EtOH6592
280EtOH8299
360DMF5888

Statistical analysis : ANOVA identifies temperature as the most significant factor (p < 0.05) .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

  • Hypothesis testing : Re-examine synthetic pathways for unintended byproducts (e.g., tautomers or regioisomers) .
  • Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to differentiate positional isomers .
  • Collaborative validation : Cross-validate data with independent labs or computational models .

Example : A tautomeric mixture of 5a/5a' in a benzimidazole derivative was resolved via 1^1H-15^15N HMBC, confirming N-H coupling patterns .

Q. What methodologies are recommended for assessing the environmental impact of this compound in aquatic systems?

Answer:

  • Ecotoxicology assays : Conduct Daphnia magna or algal growth inhibition tests to determine LC50_{50} values .
  • Degradation studies : Use HPLC-MS to track photolytic/hydrolytic degradation products under simulated environmental conditions .
  • QSAR modeling : Predict bioaccumulation potential using quantitative structure-activity relationship models .

Q. How can AI-driven tools enhance the discovery of novel applications for this compound?

Answer:

  • Virtual screening : Deploy AI platforms (e.g., AlphaFold) to simulate binding affinities with biological targets (e.g., kinases or GPCRs) .
  • Automated workflows : Integrate robotic synthesis with machine learning for high-throughput experimentation .
  • Data mining : Use natural language processing (NLP) to extract structure-activity relationships from patent/therapeutic databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.